N-Me-Ser-OMe.HCl
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Overview
Description
N-Methyl-L-serine methyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-L-serine methyl ester hydrochloride can be synthesized through the esterification of N-methyl-L-serine with methanol in the presence of hydrochloric acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of N-Methyl-L-serine methyl ester hydrochloride often involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-serine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acid esters .
Scientific Research Applications
N-Methyl-L-serine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Mechanism of Action
The mechanism of action of N-Methyl-L-serine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with cellular receptors and transporters, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-L-serine ethyl ester hydrochloride
- N-Methyl-L-threonine methyl ester hydrochloride
- N-Methyl-L-serine tert-butyl ester hydrochloride
Uniqueness
N-Methyl-L-serine methyl ester hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and ease of synthesis .
Properties
Molecular Formula |
C5H12ClNO3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-6-4(3-7)5(8)9-2;/h4,6-7H,3H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
ZMOSKMOHEOBOGS-WCCKRBBISA-N |
Isomeric SMILES |
CN[C@@H](CO)C(=O)OC.Cl |
Canonical SMILES |
CNC(CO)C(=O)OC.Cl |
Origin of Product |
United States |
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